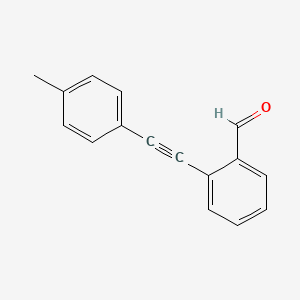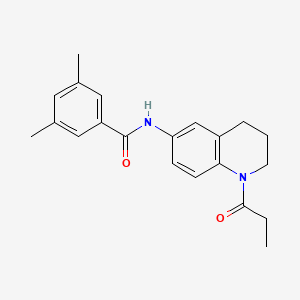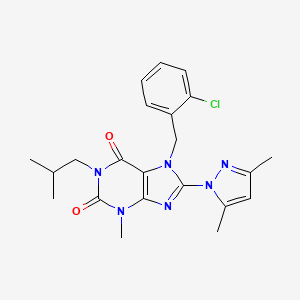
2-(p-Tolylethynyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolylethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O . It contains 30 bonds in total, including 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic aldehyde .
Synthesis Analysis
The synthesis of benzaldehydes, including this compound, can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the use of salicyl aldehyde and propargyl bromide in aqueous micellar media . Enzymatic synthesis of benzaldehyde from l-phenylalanine in a two-step reaction with four enzymes has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes 30 bonds: 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic aldehyde . The average mass of the molecule is 220.266 Da .Chemical Reactions Analysis
The Knoevenagel Condensation is a significant chemical reaction involving benzaldehydes . In this reaction, an enol intermediate is initially formed, which reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.266 Da . It has a density of 1.1±0.1 g/cm3 and a boiling point of 379.8±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Bioproduction of Benzaldehyde : Benzaldehyde is widely used in the flavor industry due to its apricot and almond-like aroma. Research by Craig and Daugulis (2013) explored the bioproduction of benzaldehyde using methylotrophic yeast, Pichia pastoris, which converts benzyl alcohol into benzaldehyde. This biotechnological approach offers a sustainable alternative to chemical synthesis, potentially applicable to derivatives like 2-(p-Tolylethynyl)benzaldehyde for flavoring or fragrance applications (Craig & Daugulis, 2013).
Asymmetric Synthesis : Kühl et al. (2007) reported on the enzyme catalyzed asymmetric C–C bond formation using benzaldehyde lyase, highlighting the enzyme's potential for creating chiral molecules. This research underscores the importance of benzaldehyde derivatives in synthesizing complex organic molecules, which could extend to this compound for pharmaceutical applications (Kühl et al., 2007).
Catalysis and Organic Synthesis : Research into the oxidation of benzaldehyde derivatives to their corresponding carboxylic acids by Ru(IV) complexes, as studied by Seok and Meyer (2005), provides insights into the mechanisms of alcohol oxidation. This research is relevant for developing catalysts for the selective oxidation of alcohol derivatives of this compound, potentially useful in the synthesis of fine chemicals (Seok & Meyer, 2005).
Nanoparticle Catalysis : Iraqui et al. (2020) explored the use of NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Such catalytic processes could be applicable to this compound, highlighting the role of nanotechnology in facilitating chemical transformations (Iraqui et al., 2020).
Metal Complexes and Coordination Chemistry : Sousa et al. (2001) investigated metal complexes containing benzaldehyde derivatives, demonstrating the utility of these compounds in coordination chemistry. This research might indicate potential applications for this compound in the design of new materials or catalytic systems (Sousa et al., 2001).
Safety and Hazards
Zukünftige Richtungen
The research of new and sustainable approaches to selectively synthesize benzaldehyde, including 2-(p-Tolylethynyl)benzaldehyde, is receiving great attention from the chemists’ community . For instance, a V-based catalytic biphasic system is being explored for the oxidation of toluene to benzaldehyde .
Wirkmechanismus
Target of Action
It is known that the compound is involved in reactions with α,β-unsaturated carbonyl compounds .
Mode of Action
2-(p-Tolylethynyl)benzaldehyde interacts with its targets through a series of chemical reactions. For instance, it has been reported that this compound oxime reacts with α,β-unsaturated carbonyl compounds in a one-pot reaction . This reaction leads to the formation of 1-alkylated isoquinoline derivatives .
Biochemical Pathways
The compound’s involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may influence pathways related to these structures .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP2C19, an enzyme involved in drug metabolism .
Result of Action
Its involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may have effects related to these structures .
Eigenschaften
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZJUGIVVHLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)

![METHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2826805.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)




![2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate](/img/structure/B2826824.png)

![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)
